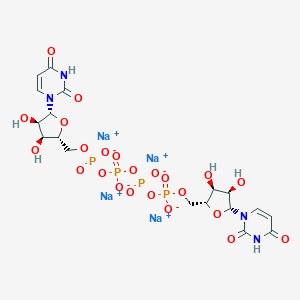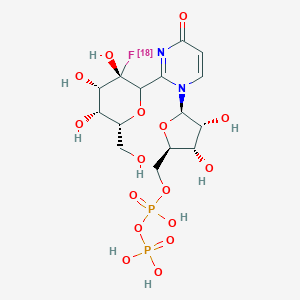
Diquafosol tetrasodium
Overview
Description
Diquafosol, marketed under the tradename Diquas, is a pharmaceutical compound primarily used for the treatment of dry eye disease. It is formulated as a 3% ophthalmic solution of the tetrasodium salt. Diquafosol acts as a P2Y2 purinergic receptor agonist, promoting the secretion of tear fluid and mucin, which helps to alleviate the symptoms of dry eye disease .
Mechanism of Action
Target of Action
Diquafosol tetrasodium primarily targets the P2Y2 purinergic receptors . These receptors are found on the ocular surface, including the conjunctival epithelium and goblet cell membranes . The activation of these receptors plays a crucial role in maintaining the health of the ocular surface.
Mode of Action
This compound acts as an agonist of the P2Y2 purinergic receptors . By binding to these receptors, it triggers a series of intracellular events. This interaction leads to an increase in the intracellular concentration of calcium ions , which in turn promotes the secretion of water and mucin .
Biochemical Pathways
The activation of P2Y2 receptors by this compound affects several biochemical pathways. It stimulates the secretion of both water and mucins from the conjunctiva into tears . This action helps to improve the stability of the tear film, which is crucial for maintaining the health of the ocular surface .
Pharmacokinetics
It is known that the drug is formulated as a 3% ophthalmic solution for topical administration . This formulation is designed to maximize the drug’s bioavailability at the site of action, the ocular surface.
Result of Action
The action of this compound at the molecular and cellular levels results in several beneficial effects for patients with dry eye disease. It improves the stability of the tear film and enhances the quality of tears . This leads to a reduction in the symptoms of dry eye disease, such as discomfort and visual disturbances .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the severity of the dry eye condition and the presence of any ocular surface damage . Additionally, patient adherence to the prescribed dosing regimen can also impact the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Diquafosol Tetrasodium is a P2Y2 receptor agonist . It stimulates fluid and mucin secretion on the ocular surface . This action is achieved by activating P2Y2 receptors in the ocular surface, which improves fluid transport, mucin secretion from the conjunctival epithelium, and stimulation of lipid production .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have shown that this compound can reduce intracellular ROS levels, apoptosis, and inflammation, all of which were increased in the dry eye model through desiccation .
Molecular Mechanism
The molecular mechanism of this compound involves the agonism of the P2Y2 purinogenic receptor . This activation leads to an increase in intracellular calcium ion concentrations , which in turn stimulates the secretion of water and mucins from the conjunctiva into tears .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. It has been observed that the distribution of highly fluorescent dichlorofluorescein and the proportion of annexin V- and PI-positive cells decreased in the this compound medium .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a single dose administration of this compound into the eyes of dry eye model rats promoted tear fluid secretion .
Metabolic Pathways
It is known that the drug acts on P2Y2 receptors, leading to an increase in intracellular calcium ion concentrations .
Transport and Distribution
It is known that the drug acts on P2Y2 receptors in the ocular surface .
Subcellular Localization
It is known that the drug acts on P2Y2 receptors in the ocular surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diquafosol is synthesized through a series of chemical reactions involving uridine derivatives. The key steps include the phosphorylation of uridine to produce uridine monophosphate, followed by further phosphorylation to yield uridine diphosphate and uridine triphosphate. The final step involves the formation of the tetraphosphate linkage between two uridine molecules to produce diquafosol .
Industrial Production Methods
Industrial production of diquafosol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product. The final product is then purified and formulated into an ophthalmic solution for clinical use .
Chemical Reactions Analysis
Types of Reactions
Diquafosol undergoes various chemical reactions, including:
Oxidation: Diquafosol can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert diquafosol into reduced forms with different chemical properties.
Substitution: Substitution reactions can occur at specific sites on the diquafosol molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the chemical reactions of diquafosol include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the chemical reactions of diquafosol include oxidized, reduced, and substituted derivatives.
Scientific Research Applications
Diquafosol has a wide range of scientific research applications, including:
Chemistry: Diquafosol is used as a model compound to study the behavior of nucleotides and their interactions with receptors.
Biology: Research on diquafosol focuses on its effects on cellular signaling pathways and its role in promoting tear fluid secretion.
Medicine: Diquafosol is extensively studied for its therapeutic potential in treating dry eye disease and other ocular conditions.
Industry: Diquafosol is used in the development of ophthalmic formulations and other pharmaceutical products .
Comparison with Similar Compounds
Similar Compounds
Sodium Hyaluronate: A commonly used compound in dry eye treatments that binds to water and prevents dehydration.
Sodium Hyaluronate: A compound that promotes tear fluid secretion and is used in various ophthalmic formulations.
Uniqueness of Diquafosol
Diquafosol is unique in its mechanism of action as a P2Y2 receptor agonist, which directly stimulates the secretion of both water and mucin. This dual action makes it particularly effective in treating dry eye disease compared to other compounds that may only address one aspect of tear film maintenance .
Properties
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGMPPCCUSXIP-FNXFGIETSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4Na4O23P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211427-08-6 | |
| Record name | Diquafosol tetrasodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIQUAFOSOL TETRASODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)






![N-(6-Ethoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B38709.png)
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)



